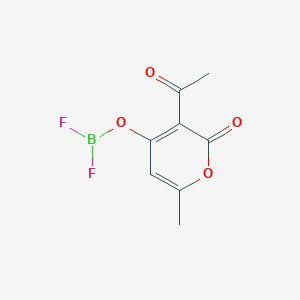

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is a chemical compound with the molecular formula C8H7BF2O4 . It contains a total of 22 bonds, including 15 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .

Molecular Structure Analysis

The molecular structure of “3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is characterized by a six-membered ring structure, an ester group, and a ketone group . The molecule is roughly planar .Chemical Reactions Analysis

While specific chemical reactions involving “3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” are not available, similar compounds have been known to participate in reactions with organic halides .Scientific Research Applications

Antimicrobial Activity

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate: has been investigated for its antimicrobial properties. In vitro studies revealed significant inhibitory activity against various bacterial strains. Some derivatives of coumarins, including this compound, exhibit promising effects against microbial growth .

Cytotoxic Profiles

Researchers have explored the cytotoxic effects of methyl 2-oxo-2H-pyran-3-carboxylate on oral human normal and tumor cells. By investigating its impact on cell viability, scientists aim to understand its potential as an anti-cancer agent .

Corrosion Inhibition

A novel Schiff base derived from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one and difluoridoborate has been studied for its corrosion inhibition properties. It reduces the rate of anodic reactions, including mild steel oxidation, and inhibits cathodic reactions (hydrogen gas evolution) .

Advanced Battery Science

While specific studies on this compound’s role in battery technology are limited, its unique structure and fluorine content make it an interesting candidate for further investigation in advanced battery materials. Researchers may explore its potential as an electrolyte additive or electrode material .

Chromatography and Mass Spectrometry

In analytical chemistry, 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate could find applications in chromatography and mass spectrometry. Its distinctive properties may contribute to separation techniques or serve as a reference compound .

Biopharma Production Safety

As part of biopharmaceutical production processes, safety and quality control are critical. This compound might play a role in ensuring the safety of biopharmaceutical products, although specific applications would require further investigation .

Mechanism of Action

Target of Action

It’s known that the compound is involved in condensation reactions with various aromatic and heterocyclic aldehydes .

Mode of Action

The compound interacts with its targets through condensation reactions at the acetyl group . It also reacts at the methyl group in the position 6 with 4-dimethylaminobenzaldehyde . These interactions result in changes to the structure of the target molecules, potentially altering their function.

properties

IUPAC Name |

3-acetyl-4-difluoroboranyloxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNFTQVUYOSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=C(C(=O)OC(=C1)C)C(=O)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)

![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)

![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)

![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)